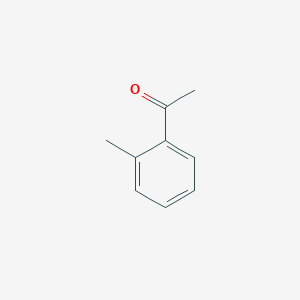

2-Methylacetophenone

Description

2'-Methylacetophenone has been reported in Gossypium hirsutum, Averrhoa carambola, and Homo sapiens with data available.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWWHNCQZBVZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015360 | |

| Record name | 1-(2-Methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; Nutty coconut aroma | |

| Record name | 2-Methylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.023-1.029 | |

| Record name | 2-Methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

577-16-2, 26444-19-9 | |

| Record name | 2′-Methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-METHYLACETOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23O5EV975S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylacetophenone via Friedel-Crafts Acylation and Alternative Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylacetophenone, a valuable intermediate in the pharmaceutical and fragrance industries. While the classical Friedel-Crafts acylation of toluene is a primary method, this document also explores alternative, more selective synthetic routes to address the challenges of isomer control. Detailed experimental protocols, comparative data, and process visualizations are presented to aid researchers in the practical application of these synthetic methods.

Introduction

This compound, also known as o-acetyltoluene, is an aromatic ketone with the chemical formula C₉H₁₀O. It serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. The primary industrial route to methylacetophenones is the Friedel-Crafts acylation of toluene. However, this reaction typically yields a mixture of isomers, with the para-substituted product, 4-methylacetophenone, being the major component due to steric hindrance.[1] Achieving a high yield of the ortho-isomer, this compound, via this method is a significant challenge.

This guide will first detail the mechanism and a general experimental protocol for the Friedel-Crafts acylation of toluene, including a discussion on the typical isomer distribution. Subsequently, it will present more selective alternative synthetic pathways for the targeted synthesis of this compound.

Friedel-Crafts Acylation of Toluene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. In the case of toluene, the methyl group is an ortho-, para-directing activator.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich toluene ring.

Caption: Mechanism of Friedel-Crafts Acylation of Toluene.

Isomer Distribution

The acylation of toluene with acetyl chloride or acetic anhydride predominantly yields the 4-methylacetophenone isomer. The ortho-isomer is formed in significantly smaller quantities. The isomer ratio is influenced by the catalyst, solvent, and reaction temperature.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Reference |

| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 - RT | ~2-5 | ~1-2 | ~93-97 | [1] |

| Zeolite H-ZSM-5 | Acetyl Chloride | Vapor Phase | 180 | - | - | 88.3 (selectivity) | [2] |

| FeSO₄ (800 °C) | Acetyl Halides | Toluene | Room Temp. | 2 | 1 | 97 | |

| FeSO₄ (800 °C) | Acetic Anhydride | Toluene | 100 | - | - | - |

Note: The data is aggregated from multiple sources and represents typical distributions. Actual yields may vary.

General Experimental Protocol

The following is a general laboratory procedure for the Friedel-Crafts acylation of toluene. This protocol is expected to yield predominantly 4-methylacetophenone.

Materials:

-

Toluene (anhydrous)

-

Acetyl chloride or Acetic anhydride (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane to the flask.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.0 eq) dissolved in dichloromethane to the stirred suspension of aluminum chloride. The addition should be dropwise to control the exothermic reaction.

-

Formation of Acylium Ion: Stir the mixture at 0-5 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Toluene: Add toluene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with a 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.

-

Purification: The crude product, a mixture of 2- and 4-methylacetophenone, can be purified by fractional distillation under reduced pressure.

Alternative Synthetic Routes for this compound

Given the low selectivity of the Friedel-Crafts acylation for the ortho-isomer, alternative synthetic strategies are often employed for the targeted synthesis of this compound.

Grignard Reaction of o-Tolylmagnesium Bromide

This method offers high selectivity for the ortho-isomer by starting with an ortho-substituted precursor.

Reaction: o-Tolylmagnesium bromide + Acetyl Chloride → this compound + MgBrCl

Caption: Workflow for the Grignard Synthesis of this compound.

Experimental Protocol (Adapted from a general Grignard acylation procedure):

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Iodine (crystal)

-

Acetyl chloride

-

Anhydrous diethyl ether

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a crystal of iodine to initiate the reaction. Add a solution of 2-bromotoluene in anhydrous diethyl ether dropwise to the magnesium. The reaction is initiated by gentle heating if necessary and then maintained by the rate of addition.

-

Reaction with Acetyl Chloride: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of acetyl chloride in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional hour.

-

Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent by rotary evaporation. Purify the resulting this compound by vacuum distillation.

Ortho-Lithiation of Toluene

Directed ortho-lithiation is a powerful tool for regioselective functionalization of aromatic rings. While direct lithiation of toluene is challenging, the use of a directing group can facilitate this transformation. For instance, a derivative of toluene with a suitable directing group at the methyl position could be used, followed by acylation and subsequent removal of the directing group. A more direct, though less common, approach involves the use of a strong base to deprotonate the ortho-position of toluene.

Conceptual Workflow:

Caption: Conceptual Workflow for Ortho-Lithiation based Synthesis.

Purification of this compound

The primary challenge in purifying this compound synthesized via Friedel-Crafts acylation is its separation from the major isomer, 4-methylacetophenone.

Fractional Distillation: The boiling points of the two isomers are relatively close, which makes their separation by fractional distillation challenging but feasible with an efficient fractional distillation column.

-

This compound: Boiling Point: ~214 °C

-

4-Methylacetophenone: Boiling Point: ~226 °C

Chromatographic Methods: For high-purity requirements, chromatographic techniques such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed for the separation of the isomers.

Conclusion

The synthesis of this compound presents a classic case of regioselectivity in electrophilic aromatic substitution. While the Friedel-Crafts acylation of toluene provides a direct route, it is hampered by the preferential formation of the para-isomer. For researchers and drug development professionals requiring high-purity this compound, alternative synthetic strategies such as the Grignard reaction of o-tolylmagnesium bromide offer a more selective and efficient approach. The choice of synthetic route will ultimately depend on the desired purity, scale of the reaction, and the availability of starting materials. This guide provides the foundational knowledge and practical protocols to enable informed decisions in the synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 2-Methylacetophenone: A Technical Guide

Introduction

2-Methylacetophenone, also known as o-methylacetophenone, is an aromatic ketone with the chemical formula C₉H₁₀O. It is a colorless liquid at room temperature and finds applications in various fields, including as a flavoring agent and an intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial settings. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and visual aids to facilitate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound is typically run in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.66 | Doublet | 1H | Ar-H |

| 7.34 | Triplet | 1H | Ar-H |

| 7.23 | Triplet | 1H | Ar-H |

| 7.21 | Doublet | 1H | Ar-H |

| 2.54 | Singlet | 3H | -COCH₃ |

| 2.51 | Singlet | 3H | Ar-CH₃ |

Data sourced from publicly available spectral databases.[1]

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 201.2 | C=O |

| 138.2 | Ar-C (quaternary) |

| 137.8 | Ar-C (quaternary) |

| 131.8 | Ar-CH |

| 130.8 | Ar-CH |

| 128.4 | Ar-CH |

| 125.5 | Ar-CH |

| 29.5 | -COCH₃ |

| 21.4 | Ar-CH₃ |

Data sourced from publicly available spectral databases.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte's signals.[2] It is crucial to ensure the sample is free of any solid particles, which can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field needs to be shimmed to achieve homogeneity, which results in sharp spectral lines.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans and/or a higher sample concentration may be required.[4]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The residual solvent peak is often used as a secondary internal reference.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3020 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O (ketone) stretch |

| ~1600, ~1460 | Medium-Strong | Aromatic C=C stretch |

| ~760 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Data sourced from publicly available spectral databases.[5]

Caption: Correlation of key IR peaks with functional groups in this compound.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient method.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6]

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: A small drop of this compound is placed directly onto the ATR crystal.[7]

-

Data Acquisition: The FT-IR spectrum is then recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.[8]

-

Cleaning: After the measurement, the sample is wiped off the crystal using a suitable solvent (e.g., isopropanol or acetone).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Mass Spectrometry Data

Electron Ionization (EI) is a common ionization method for volatile compounds like this compound.

Table 4: Key Mass Spectral Peaks for this compound

| m/z | Relative Intensity (%) | Assignment |

| 134 | ~30 | [M]⁺ (Molecular Ion) |

| 119 | ~92 | [M - CH₃]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~23 | [C₅H₅]⁺ |

| 43 | ~15 | [CH₃CO]⁺ |

Data sourced from publicly available spectral databases.[5]

Caption: Major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile organic compounds.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[9]

-

GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The compound travels through a capillary column and is separated from other components based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[10][11]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions versus their m/z ratio.

Caption: A generalized workflow for spectroscopic analysis of a chemical compound.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. agilent.com [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

A Technical Guide to the Physical Properties of 2-Methylacetophenone

This technical guide provides an in-depth overview of the key physical properties of 2-Methylacetophenone, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work. This document outlines the established values for these properties and details the general experimental methodologies employed for their determination.

Core Physical Properties

This compound, also known as o-acetyltoluene, is an aromatic ketone that presents as a colorless to pale yellow liquid at room temperature.[1][2] It is recognized for its characteristic sweet, floral aroma.[1] The physical properties of this compound are crucial for its application in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Data Summary

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison. These values are consistently reported across various chemical data sources.

| Physical Property | Value | Conditions |

| Boiling Point | 214 °C | At 760.00 mm Hg[1][3][4][5] |

| 216 °C | Not specified | |

| Density | 1.026 g/mL | At 25 °C[1][4][5][6] |

| 1.02 g/mL | At 20/20 °C[7] |

Experimental Protocols for Physical Property Determination

The following sections describe the standard experimental methodologies for determining the boiling point and density of liquid organic compounds like this compound. While specific laboratory conditions may vary, these protocols outline the fundamental principles and procedures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For a pure compound, the boiling point is a sharp, characteristic value.

1. Distillation Method:

This method is suitable when a relatively larger quantity of the sample is available and purification is also desired.

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The liquid sample (at least 5 mL) is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

The distilling flask is heated gently.

-

As the liquid boils, the vapor rises, passes into the condenser, liquefies, and is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature reading is the boiling point of the liquid.

-

-

Key Considerations: It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

2. Thiele Tube Method:

This micro-scale method is advantageous when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (e.g., a fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A few drops of the liquid are placed in the small test tube.

-

The sealed capillary tube is inverted and placed into the liquid in the test tube.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9][10]

-

Determination of Density

Density is defined as the mass of a substance per unit volume.[11] For a liquid, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

1. Volumetric Flask and Balance Method:

This is a straightforward and common method for determining the density of a liquid.

-

Apparatus: A volumetric flask of a known volume (e.g., 10 mL or 25 mL) and an analytical balance.

-

Procedure:

-

An empty, clean, and dry volumetric flask is accurately weighed on the analytical balance.

-

The liquid sample is carefully added to the volumetric flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

-

The filled volumetric flask is reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask.

-

-

Key Considerations: The temperature at which the measurement is made should be recorded, as density is temperature-dependent. The volumetric flask must be scrupulously clean and dry to ensure accurate measurements.

Synthesis Pathway of this compound

This compound is commonly synthesized via the Friedel-Crafts acylation of toluene.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of toluene. The following diagram illustrates the key steps in this synthesis.

Caption: Friedel-Crafts acylation synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Formation mechanism of p-methylacetophenone from citral via a tert-alkoxy radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

The Natural Occurrence of 2-Methylacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetophenone, an aromatic ketone, is a naturally occurring volatile organic compound. This technical guide provides a comprehensive overview of its presence in the biosphere, focusing on its identification in various plant and fungal species. While the full quantitative distribution of this compound in nature is still an area of active research, this document summarizes the currently available qualitative data. Furthermore, this guide details robust experimental protocols for the extraction, identification, and quantification of this compound from natural sources, primarily utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). A plausible biosynthetic pathway, rooted in the broader phenylpropanoid pathway, is also proposed. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of this compound

This compound has been identified as a natural volatile compound in a limited number of plant species and is also recognized as a fungal metabolite. Its presence in these organisms suggests potential roles in plant-herbivore interactions, defense mechanisms, or as a metabolic byproduct.

Occurrence in the Plant Kingdom

Scientific literature has reported the presence of this compound in the following plant species:

-

Gossypium hirsutum (Upland Cotton): this compound has been listed as a volatile compound associated with this major commercial cotton species.[1] The specific tissues in which it is most abundant (e.g., leaves, flowers, or bolls) and its concentration ranges have not been extensively quantified in the reviewed literature.

Occurrence as a Fungal Metabolite

This compound is also known to be produced by fungi.[1][2] It is considered a microbial volatile organic compound (MVOC), which can play a role in fungal communication, interactions with other microorganisms, and as a byproduct of metabolic processes. The specific fungal species that produce this compound and the conditions that favor its production are subjects for further investigation.

Quantitative Data on this compound in Natural Sources

A comprehensive review of the available scientific literature did not yield specific quantitative data on the concentration of this compound in Gossypium hirsutum or Averrhoa carambola. To facilitate future research and data comparison, the following table structure is proposed for the presentation of such quantitative findings.

| Natural Source | Plant/Fungal Part | Ripening/Growth Stage | Concentration (e.g., µg/g fresh weight) | Analytical Method | Reference |

| Gossypium hirsutum | e.g., Flower, Leaf | e.g., Flowering | Data not available | e.g., HS-SPME-GC-MS | |

| Averrhoa carambola | e.g., Pulp, Peel | e.g., Ripe | Data not available | e.g., HS-SPME-GC-MS | |

| Fungal Species | e.g., Mycelium | e.g., Stationary Phase | Data not available | e.g., HS-SPME-GC-MS |

Note: The lack of specific quantitative data highlights a research gap and an opportunity for future studies to quantify the abundance of this compound in these and other potential natural sources.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, identification, and quantification of this compound from plant and fungal matrices. The recommended method is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) due to its sensitivity, solvent-free nature, and minimal sample preparation requirements.[3][4][5][6][7]

Protocol 1: HS-SPME-GC-MS Analysis of this compound in Plant Tissues

Objective: To extract and identify this compound from plant tissues (e.g., leaves, flowers, fruits).

Materials:

-

Fresh plant tissue

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Analytical standard of this compound

-

Internal standard (e.g., Toluene-d8)

-

Sodium chloride (NaCl)

Methodology:

-

Sample Preparation:

-

Weigh 1-2 g of fresh plant material and place it into a 20 mL headspace vial.

-

For fruit samples, the tissue may be gently crushed to increase the surface area for volatile release.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace.

-

If quantitative analysis is desired, add a known amount of an appropriate internal standard.

-

Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath and allow it to equilibrate at a controlled temperature (e.g., 50°C) for a specific time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum.

-

Allow the fiber to be exposed for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

After extraction, immediately retract the fiber and insert it into the injection port of the GC-MS, which is held at a high temperature (e.g., 250°C) for thermal desorption of the analytes.

-

The desorbed compounds are separated on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

The GC oven temperature program should be optimized to achieve good separation of the volatile compounds. A typical program might be: start at 40°C for 2 minutes, then ramp to 240°C at 5°C/minute, and hold for 5 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode (70 eV).

-

Data is acquired in full scan mode over a mass range of m/z 40-350.

-

-

Identification and Quantification:

-

Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the pure analytical standard.

-

For quantification, create a calibration curve using different concentrations of the this compound standard. The concentration in the sample can be calculated based on the peak area ratio of the analyte to the internal standard.

-

Protocol 2: HS-SPME-GC-MS Analysis of this compound from Fungal Cultures

Objective: To detect and identify this compound produced by fungal cultures.

Materials:

-

Fungal culture grown on a solid or in a liquid medium

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Analytical standard of this compound

Methodology:

-

Sample Preparation:

-

For solid cultures, a plug of agar with fungal mycelium can be excised and placed in a 20 mL headspace vial.

-

For liquid cultures, an aliquot (e.g., 5 mL) of the culture broth can be transferred to the vial.

-

Seal the vial immediately.

-

-

HS-SPME Extraction:

-

Incubate the vial at a temperature suitable for the fungus that also promotes volatilization (e.g., 30-40°C) for a set equilibration time (e.g., 20 minutes).

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 45 minutes).

-

-

GC-MS Analysis and Identification:

-

Follow the GC-MS analysis and identification steps as described in Protocol 1.

-

Proposed Biosynthetic Pathway of this compound

The biosynthesis of acetophenone and its derivatives in plants is generally understood to proceed through the phenylpropanoid pathway.[8][9][10][11][12] This pathway converts the amino acid phenylalanine into a variety of phenolic compounds. While the specific enzymatic steps leading to this compound have not been definitively elucidated, a plausible pathway can be proposed based on known biochemical transformations.

The core of this pathway involves the conversion of phenylalanine to cinnamic acid, which is then activated to cinnamoyl-CoA. Through a series of hydroxylation, methylation, and chain-shortening reactions, various substituted benzoic acids can be formed. The final step to form an acetophenone derivative likely involves a decarboxylation and subsequent oxidation or a related biochemical transformation. The methyl group at the 2-position of the aromatic ring could be introduced at an earlier stage of the pathway, for instance, through the action of a methyltransferase on a precursor molecule.

In fungi, the biosynthesis of aromatic compounds can occur through various pathways, including the polyketide pathway. It is also possible that a pathway similar to the plant phenylpropanoid pathway exists or that alternative routes involving different precursors are utilized. Further research, including isotopic labeling studies and enzymatic assays, is necessary to fully elucidate the biosynthetic origin of this compound in both plants and fungi.

Experimental and Logical Workflow

The process of investigating the natural occurrence of this compound can be systematically approached through a series of experimental and analytical steps. The following diagram illustrates a logical workflow for such a research endeavor.

Conclusion

This compound is a naturally occurring volatile compound with a confirmed presence in select plants and fungi. While its ecological roles and the full extent of its natural distribution are not yet fully understood, the analytical methods detailed in this guide provide a robust framework for its further investigation. The proposed biosynthetic pathway offers a starting point for more detailed studies into its formation in living organisms. The lack of quantitative data represents a clear opportunity for future research, which will be crucial for understanding the significance of this compound in the chemical ecology of the organisms that produce it and for exploring its potential applications in various fields, including flavor and fragrance chemistry and drug development.

References

- 1. This compound | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-Methylacetophenone | 577-16-2 [chemicalbook.com]

- 3. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]

- 8. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 9. Rerouting the Plant Phenylpropanoid Pathway by Expression of a Novel Bacterial Enoyl-CoA Hydratase/Lyase Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 12. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

Thermochemical Profile of 2-Methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetophenone, an aromatic ketone, serves as a significant building block in organic synthesis, particularly in the fragrance industry and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the design of novel synthetic routes. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, details the experimental methodologies used for their determination, and presents a relevant reaction mechanism.

Core Thermochemical Data

The following tables summarize the essential thermochemical data for this compound. This information has been compiled from critically evaluated sources to ensure accuracy and reliability for research and development applications.

Table 1: Enthalpy and Entropy Data for this compound at 298.15 K

| Property | Value | Units |

| Standard Molar Enthalpy of Formation (liquid) | -173.4 ± 2.2 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Vaporization | 57.7 ± 0.5 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation (gas) | -115.7 ± 2.4 | kJ·mol⁻¹ |

Table 2: Temperature-Dependent Thermochemical Properties of this compound (Ideal Gas)

| Temperature (K) | Heat Capacity (Cₚ) (J·mol⁻¹·K⁻¹) | Enthalpy (H) (kJ·mol⁻¹) |

| 200 | 118.33 | - |

| 298.15 | 173.28 | 0.00 |

| 300 | 174.12 | 0.30 |

| 400 | 224.87 | 20.89 |

| 500 | 266.34 | 45.45 |

| 600 | 299.64 | 73.78 |

| 700 | 326.85 | 105.11 |

| 800 | 349.34 | 138.90 |

| 900 | 368.10 | 174.77 |

| 1000 | 383.89 | 212.51 |

Data sourced from NIST/TRC Web Thermo Tables.[1]

Table 3: Temperature-Dependent Enthalpy of this compound (Liquid Phase in Equilibrium with Gas)

| Temperature (K) | Enthalpy (H) (kJ·mol⁻¹) |

| 250 | - |

| 298.15 | 0.00 |

| 300 | 0.37 |

| 400 | 23.33 |

| 500 | 48.97 |

| 600 | 78.43 |

| 697.76 | 112.11 |

Data sourced from NIST/TRC Web Thermo Tables.[1]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies for the key experiments.

Static Bomb Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation of liquid this compound was determined using static bomb combustion calorimetry. This method measures the heat released during the complete combustion of a substance in a constant-volume container.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (liquid) is encapsulated in a combustible container of known mass and heat of combustion.

-

Bomb Assembly: The sample container is placed in a stainless steel "bomb," which is then sealed. A fuse wire is connected to electrodes within the bomb and positioned to ensure ignition of the sample.

-

Pressurization: The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system is determined by burning a standard substance (e.g., benzoic acid) with a known heat of combustion. The heat released by the combustion of this compound is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the container and the fuse wire, as well as for the formation of nitric acid from residual nitrogen in the bomb.

-

Enthalpy of Formation Calculation: The standard molar energy of combustion is calculated from the experimental data. The standard molar enthalpy of formation is then derived using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Calvet Microcalorimetry for Enthalpy of Vaporization

The standard molar enthalpy of vaporization of this compound was measured using a Calvet microcalorimeter. This technique is a type of heat-flux calorimetry that measures the heat flow associated with a physical or chemical process.

Methodology:

-

Sample Introduction: A small, precisely weighed sample of this compound (typically a few milligrams) is introduced into a sample cell.

-

Calorimeter Setup: The sample cell and a reference cell are placed within the Calvet microcalorimeter, which consists of a heat sink block maintained at a constant temperature. Thermopiles surround the cells to detect any temperature difference between the sample cell and the heat sink.

-

Vaporization: The pressure within the sample cell is reduced, causing the liquid this compound to vaporize at a constant temperature (e.g., 298.15 K).

-

Heat Flow Measurement: The vaporization process is endothermic, causing a temperature difference between the sample cell and the heat sink. This temperature difference generates a voltage in the thermopile, which is proportional to the heat flow. The signal is recorded over time until the sample has completely vaporized.

-

Calibration: The calorimeter is calibrated by generating a known amount of heat in the sample cell using the Joule effect (electrical heating).

-

Enthalpy of Vaporization Calculation: The total heat absorbed during the vaporization is determined by integrating the heat flow signal over time. The molar enthalpy of vaporization is then calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

Reaction Mechanism Visualization

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its isomers are involved in well-understood chemical transformations. The following diagram illustrates the formation mechanism of p-methylacetophenone, a constitutional isomer, from citral, which proceeds through a radical intermediate.[2][3] This provides a relevant example of a reaction pathway involving a closely related molecule.

Caption: Formation mechanism of p-methylacetophenone from citral.

Conclusion

This technical guide provides a consolidated source of thermochemical data for this compound, essential for professionals in research and drug development. The detailed experimental protocols offer insight into the rigorous methods employed to obtain this data. The visualization of a related reaction mechanism serves as a practical example of the complex transformations these molecules can undergo. Accurate thermochemical data is a cornerstone of efficient and safe chemical process development, and this guide aims to support these endeavors.

References

Solubility Profile of 2-Methylacetophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Methylacetophenone, a key aromatic ketone utilized in various industrial applications, including fragrance, cosmetics, and organic synthesis. This document compiles available solubility data, details experimental protocols for its determination, and presents a visual workflow for solubility assessment.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 0.1123 g/100 mL | Quantitative |

| Ethanol | Not Specified | Soluble | Qualitative |

| Chloroform | Not Specified | Slightly Soluble | Qualitative |

| Ethyl Acetate | Not Specified | Slightly Soluble | Qualitative |

| Methanol | Not Specified | Data Not Available | - |

| Acetone | Not Specified | Data Not Available | - |

Note: The term "Soluble" indicates a significant degree of dissolution, while "Slightly Soluble" suggests limited dissolution. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

A reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This technique, followed by a suitable analytical method for quantification such as UV-Vis spectrophotometry, provides accurate and reproducible results.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent.

a. Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass flask or vial. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the flask in a constant-temperature shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for reaching equilibrium may vary depending on the solvent and the solute.

b. Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the sample.

-

Carefully collect the supernatant (the clear, saturated solution) using a pipette.

-

For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter). This step is critical to prevent undissolved solute from affecting the concentration measurement.

Quantification of Solute by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and effective method for determining the concentration of an aromatic ketone like this compound, which possesses a chromophore that absorbs UV radiation.

a. Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax for acetophenone derivatives is typically in the range of 240-280 nm.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and adhere to the Beer-Lambert law.

b. Analysis of the Saturated Solution:

-

Dilute the filtered, saturated solution obtained from the shake-flask experiment with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the chosen solvent.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Methodological & Application

Application Notes and Protocols: The Utility of 2-Methylacetophenone in Organic Synthesis

Introduction

2-Methylacetophenone, also known as 2-acetyltoluene, is a versatile aromatic ketone that serves as a crucial intermediate and building block in organic synthesis.[1][2] Its chemical structure, featuring a reactive acetyl group and a methylated phenyl ring, allows for a diverse range of chemical transformations.[2] This makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][3][4] These application notes provide an overview of its properties, key synthetic applications, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[3][5] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 577-16-2 | [6][7] |

| Molecular Formula | C₉H₁₀O | [6][7][8] |

| Molecular Weight | 134.18 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Boiling Point | 214 °C (lit.) | [5] |

| Density | 1.026 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | 1.5318 (20 °C, lit.) | [5] |

| Solubility | Insoluble in water; Soluble in ethanol | [5] |

Key Applications and Synthetic Protocols

This compound is a key starting material for synthesizing more complex molecular architectures, particularly heterocyclic compounds and chiral molecules.

Caption: Synthetic pathways originating from this compound.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a classical and widely used method for synthesizing quinolines.[9] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an enolizable methylene group (e.g., another ketone).[9] Derivatives of this compound, specifically 2-amino-methylacetophenones, are ideal substrates for this transformation, leading to the formation of polysubstituted quinolines, which are core structures in many biologically active compounds.[10][11]

Caption: General scheme of the Friedländer quinoline synthesis.

Representative Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

This protocol is a representative example of the Friedländer reaction.

-

Reactant Preparation: In a round-bottom flask, dissolve 2'-aminoacetophenone (1 equivalent) and acetone (2 equivalents) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or sodium ethoxide, to the mixture.[9] Alternatively, an acid catalyst can be used.

-

Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid or base.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Asymmetric Reduction to Chiral Alcohols

Chiral secondary alcohols are valuable intermediates in the pharmaceutical industry.[12] The enantioselective reduction of prochiral ketones like this compound provides a direct route to these molecules. Biocatalysis using whole cells of microorganisms has emerged as an efficient and environmentally friendly method for such transformations.

Caption: Biocatalytic reduction of this compound.

Experimental Protocol: Bioreduction of Acetophenones using Lactobacillus kefiri P2

The following protocol is based on the enantioselective reduction of acetophenones catalyzed by whole cells of Lactobacillus kefiri P2.[12]

-

Biocatalyst Cultivation: Cultivate Lactobacillus kefiri P2 in a suitable growth medium until the desired cell density is reached.

-

Reaction Setup: In a reaction vessel, suspend the whole cells of L. kefiri P2 in a buffer solution (e.g., pH 4.5).

-

Substrate Addition: Add the substituted acetophenone substrate (e.g., this compound) to the cell suspension.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with agitation (e.g., 150 rpm) for a specified time (e.g., 64 hours).[12]

-

Extraction: After the reaction period, extract the chiral alcohol product from the mixture using an appropriate organic solvent.

-

Analysis: Analyze the conversion and enantiomeric excess (ee) of the product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.

Quantitative Data: Asymmetric Reduction of Substituted Acetophenones

The study using Lactobacillus kefiri P2 reported high conversion and enantioselectivity for various acetophenone derivatives.[12]

| Substrate (Acetophenone Derivative) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 99 | 99 (R) |

| 2'-Methylacetophenone | >99 | >99 (R) |

| 4'-Methylacetophenone | 99 | 99 (R) |

| 2'-Chloroacetophenone | >99 | >99 (R) |

| 4'-Bromoacetophenone | >99 | >99 (R) |

| 4'-Methoxyacetophenone | >99 | 99 (R) |

| 3'-Nitroacetophenone | 98 | 98 (R) |

| (Data sourced from Baydaş et al., 2020)[12] |

Synthesis of this compound

The most common industrial method for preparing this compound is the Friedel-Crafts acylation of toluene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][13]

Caption: Friedel-Crafts synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

This protocol is adapted from the synthesis of p-methylacetophenone and is expected to yield a mixture of ortho and para isomers, with the para isomer typically being the major product.[13] Separation of isomers is required.

-

Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap.

-

Initial Mixture: Add anhydrous toluene (solvent and reactant) to the flask, followed by the careful addition of anhydrous aluminum trichloride (AlCl₃).

-

Acylating Agent Addition: Slowly add acetyl chloride or acetic anhydride dropwise from the dropping funnel while stirring. Control the temperature with an ice bath as the reaction is exothermic.

-

Reaction: After the addition is complete, heat the mixture (e.g., in a water bath) until the evolution of HCl gas ceases.[13]

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[13]

-

Separation and Purification: Separate the organic layer, wash it with a dilute sodium hydroxide solution and then with water. Dry the organic layer with an anhydrous drying agent (e.g., CaCl₂). The final product can be purified by distillation, with separation of o- and p-isomers achieved through fractional distillation or chromatography.[13]

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is demonstrated in the construction of complex heterocyclic systems like quinolines and in the stereoselective synthesis of chiral alcohols, which are crucial for the development of new pharmaceutical agents. The protocols and data presented here highlight its significance and provide a practical guide for its application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. 2'-Methylacetophenone | 577-16-2 [chemicalbook.com]

- 6. This compound | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl Acetophenone - Sanika Chemicals [sanikachem.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Application Notes & Protocols: 2-Methylacetophenone as a Versatile Starting Material for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylacetophenone, a readily available aromatic ketone, serves as a valuable and versatile starting material in the synthesis of various pharmaceutical intermediates.[1][2] Its chemical structure, featuring a reactive carbonyl group and a methyl-substituted phenyl ring, allows for a range of chemical transformations, making it an important building block in the construction of more complex molecular architectures found in active pharmaceutical ingredients (APIs).[3] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, with a focus on the synthesis of an imidazo[1,2-a]pyridine core, a scaffold present in numerous therapeutic agents, including the well-known hypnotic drug, Zolpidem.

Key Synthetic Transformations

The utility of this compound as a pharmaceutical precursor stems from two primary transformations:

-

α-Halogenation: The introduction of a halogen, typically bromine, at the α-position to the carbonyl group yields a highly reactive intermediate, 2-bromo-1-(2-methylphenyl)ethan-1-one. This α-haloketone is a key synthon for the construction of various heterocyclic systems.

-

Carbonyl Group Reduction: The asymmetric reduction of the ketone functionality leads to the formation of chiral secondary alcohols, such as (R)- or (S)-1-(2-methylphenyl)ethanol. These chiral alcohols are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals.

This document will focus on the α-bromination of this compound and its subsequent use in the synthesis of an imidazo[1,2-a]pyridine derivative, a key intermediate for compounds structurally related to Zolpidem.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(2-methylphenyl)ethan-1-one (Intermediate 1)

This protocol describes the α-bromination of this compound to yield 2-bromo-1-(2-methylphenyl)ethan-1-one. This reaction is a critical first step in creating a versatile intermediate for further elaboration.

Reaction Scheme:

References

- 1. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Methylacetophenone in Fragrance and Flavor Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetophenone (CAS No. 577-16-2), also known as o-acetyltoluene or 1-(2-methylphenyl)ethanone, is a versatile aromatic ketone with significant applications in the fragrance and flavor industries.[1][2] Its distinct organoleptic profile, characterized by a complex sweet, floral, and nutty aroma, makes it a valuable ingredient for creating nuanced sensory experiences in a wide range of consumer products.[3][4][5] Beyond its use as a scent and flavor agent, this compound also serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][5][6] This document provides detailed application notes, experimental protocols, and key data related to its use.

Organoleptic Profile and Applications

This compound is a colorless to pale yellow liquid known for its potent and multifaceted aroma.[3][4] Its stability and ability to blend well with other compounds make it a preferred choice for formulators.[1]

-

Fragrance Industry : In perfumery, it is used to impart fresh, spicy, and floral notes, particularly in hawthorn, mimosa, lilac, and acacia type scents.[7] It functions as a top-to-heart note, providing an initial fresh accent that evolves into a more floral body.[7] Its sweet, powdery, and coumarinic undertones add complexity and depth to fragrance compositions.[3][8] It is also noted for adding a fresh, slightly floral accent to leathery fragrances.[7]

-

Flavor Industry : As a flavoring agent, this compound is valued for its sweet, nutty, and honey-like character.[3][8] It is utilized to enhance a variety of flavor profiles, including vanilla, cherry, almond, grape, and butterscotch.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and found no safety concerns at current intake levels when used as a flavoring agent.[9][10]

Quantitative Data

The physical and chemical properties of this compound are well-documented, ensuring its consistent performance in formulations. Purity levels for fragrance applications typically exceed 99% as determined by Gas Chromatography (GC).[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 577-16-2 | [1][3] |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.18 g/mol | [1][9] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 214 °C (at 760 mm Hg) | [3][11] |

| Density | 1.026 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.5318 | [1][3] |

| Flash Point | 83.33 °C (182.00 °F) | [8] |

| Solubility | Soluble in ethanol; Insoluble in water | [3][8] |

Table 2: Recommended Usage Levels in Fragrance and Flavor

| Application | Recommended Level | Reference |

| Fragrance Concentrate | Up to 8.0% | [8] |

| Non-alcoholic Beverages | 2.0 - 10.0 mg/kg | [8] |

| Alcoholic Beverages | 4.0 - 20.0 mg/kg | [8] |

| Bakery Wares | 5.0 - 25.0 mg/kg | [8] |

| Confectionery | 4.0 - 20.0 mg/kg | [8] |

| Dairy Products | 3.0 mg/kg (average) | [8] |

| Ready-to-eat Savouries | 5.0 - 25.0 mg/kg | [8] |

Experimental Protocols

Protocol 1: General Synthesis of Methylacetophenones via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of methylacetophenones, such as this compound, by the acylation of toluene. This reaction is a classic example of electrophilic aromatic substitution.

Objective: To synthesize methylacetophenone from toluene and an acylating agent catalyzed by a Lewis acid.

Materials:

-

Toluene (anhydrous)

-

Acetic anhydride or Acetyl chloride (acylating agent)

-

Anhydrous aluminum trichloride (AlCl₃) (catalyst)

-

Concentrated hydrochloric acid (HCl)

-

Ice water

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄) (drying agent)

-

Dichloromethane or other suitable organic solvent

Equipment:

-

Three-neck round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Dropping funnel

-

Reflux condenser with a gas trap/drying tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas absorption trap to handle the evolving HCl gas if acetyl chloride is used.

-

Catalyst Suspension: In the flask, suspend anhydrous aluminum trichloride in an excess of anhydrous toluene with stirring.

-

Addition of Acylating Agent: Slowly add a solution of the acylating agent (e.g., acetic anhydride or acetyl chloride) dissolved in anhydrous toluene from the dropping funnel. The reaction is exothermic; maintain the temperature as required by the specific procedure, often starting at a low temperature and then heating.

-

Reaction: After the addition is complete, heat the mixture (e.g., in a water bath at 80-95°C) for a specified time (e.g., 30-60 minutes) until the evolution of gas ceases.[12]

-

Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (toluene). Wash the organic layer sequentially with water, 5% sodium hydroxide solution to remove acidic impurities, and finally with water until the washings are neutral.

-

Drying: Dry the organic layer over an anhydrous drying agent like calcium chloride or magnesium sulfate.

-